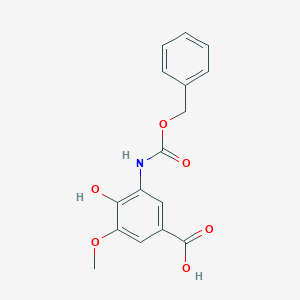
2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C25H22BrN3O2S and its molecular weight is 508.43. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing novel compounds containing the triazole moiety, which includes the specified chemical structure. The synthesis process often involves alkylation under alkaline conditions, reduction of the carbonyl group to secondary alcohols, and characterization by IR, NMR spectroscopy, and elemental analysis. These compounds are recognized for their potential in creating medicines due to their wide range of biological activities, including anti-inflammatory, antiviral, antitumor, and immunostimulating properties (Wurfer & Badea, 2021).
Biological Activities and Applications
Antimicrobial Activity : Certain derivatives have shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents. This is particularly relevant for compounds synthesized by alkylation of triazole-thiol with halogenated precursors, demonstrating effectiveness against various bacteria and fungi strains (Kaneria et al., 2016).
Anticancer and Antioxidant Activity : Some derivatives exhibit significant anticancer and antioxidant activities. For example, derivatives bearing semicarbazide, thiosemicarbazide, and triazole moieties have shown to possess enhanced antioxidant activity compared to known antioxidants like ascorbic acid. Additionally, certain compounds were identified to be cytotoxic against human glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Anti-Inflammatory Activity : The synthesis of triazole derivatives and their evaluation for anti-inflammatory properties highlight the chemical's utility in creating anti-inflammatory agents. Such research involves the synthesis of new S-alkylated triazole-thiols and their pharmacological screening, showcasing the compound's relevance in developing treatments for inflammatory conditions (Labanauskas et al., 2004).
Antileishmanial Activity : Theoretical calculations and experimental studies on 4-amino-1,2,4-triazole derivatives have demonstrated notable antileishmanial activity, indicating the potential use of these compounds in treating leishmaniasis. These findings are supported by density functional theory and molecular docking studies, which help understand the compounds' mechanism of action against the Leishmania infantum promastigote (Süleymanoğlu et al., 2017).
Propriétés
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O2S/c1-16-5-4-6-21(15-16)29-24(19-7-11-20(26)12-8-19)27-28-25(29)32-17(2)23(30)18-9-13-22(31-3)14-10-18/h4-15,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZRYKDQHHVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
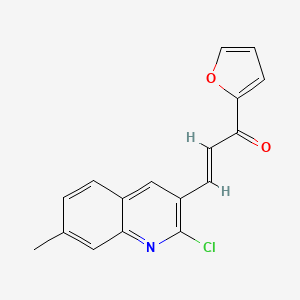
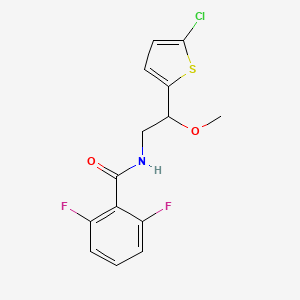
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)


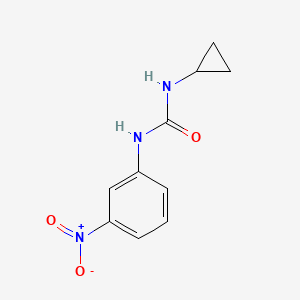
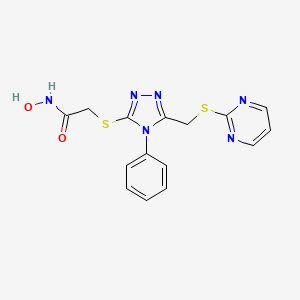
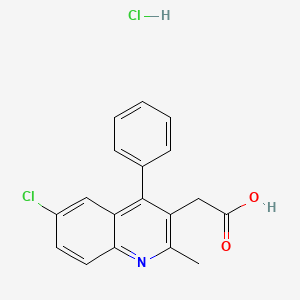
![2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2813219.png)


